molecular formula C14H10N2O3 B5361396 (E)-1-(3-nitrophenyl)-3-pyridin-3-ylprop-2-en-1-one

(E)-1-(3-nitrophenyl)-3-pyridin-3-ylprop-2-en-1-one

Cat. No.: B5361396
M. Wt: 254.24 g/mol
InChI Key: IAVPZCFQCMLATC-VOTSOKGWSA-N
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Description

(E)-1-(3-nitrophenyl)-3-pyridin-3-ylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features a nitrophenyl group and a pyridinyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-nitrophenyl)-3-pyridin-3-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-nitrobenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-nitrophenyl)-3-pyridin-3-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Oxidation: The compound can be oxidized to form corresponding oxides, although specific conditions for this reaction are less common.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 1-(3-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(3-nitrophenyl)-3-pyridin-3-ylprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-(3-nitrophenyl)-3-pyridin-3-ylprop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a pyridinyl group.

    (E)-1-(4-nitrophenyl)-3-pyridin-3-ylprop-2-en-1-one: Similar structure but with the nitro group in the para position.

    (E)-1-(3-nitrophenyl)-3-pyridin-2-ylprop-2-en-1-one: Similar structure but with the pyridinyl group in the 2-position.

Uniqueness

(E)-1-(3-nitrophenyl)-3-pyridin-3-ylprop-2-en-1-one is unique due to the specific positioning of the nitro and pyridinyl groups, which can influence its reactivity and biological activity. The presence of the pyridinyl group can enhance its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(E)-1-(3-nitrophenyl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-14(7-6-11-3-2-8-15-10-11)12-4-1-5-13(9-12)16(18)19/h1-10H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVPZCFQCMLATC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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